Physicochemical Profiling and Analytical Methodologies for [4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride
Physicochemical Profiling and Analytical Methodologies for [4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride
Executive Summary
[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antiretroviral agents ()[1]. The presence of the tetrahydrofuran (THF) core, coupled with a benzyloxy protecting group and a primary amine, presents unique analytical challenges. This technical guide provides a comprehensive breakdown of its molecular weight, exact mass, and the self-validating analytical protocols required to ensure its structural and isotopic fidelity during drug development.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In pharmaceutical quality control, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical. The MW accounts for the natural isotopic abundance of all elements, which is essential for stoichiometric calculations in bulk synthesis. Conversely, the monoisotopic exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O , 35Cl ) and is the cornerstone of High-Resolution Mass Spectrometry (HRMS) ()[2].
Table 1: Quantitative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C11H15NO2 | C11H16ClNO2 |
| Molecular Weight | 193.24 g/mol | 229.70 g/mol |
| Monoisotopic (Exact) Mass | 193.11028 Da | 229.08696 Da |
| Target Ion [M+H]+ (ESI+) | 194.11755 Da | N/A (Ionizes as free base) |
| Formal Charge | 0 | 0 (Overall salt) |
Data supported by computational chemistry standards for identical molecular formulas ()[3].
Structural Elucidation & Analytical Methodologies
To establish a self-validating system, researchers must employ orthogonal analytical techniques. HRMS confirms the elemental composition via exact mass, while Nuclear Magnetic Resonance (NMR) confirms the connectivity and stereochemistry of the THF ring and benzyloxy group ()[4].
Protocol 1: Exact Mass Determination via HRMS (ESI-TOF)
Objective: Verify the elemental composition of the free base with a mass error of ≤ 5 ppm.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Dilute to 1 µg/mL using the same solvent supplemented with 0.1% formic acid.
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Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state, thereby maximizing the ionization efficiency of the primary amine.
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Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.
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Causality: Pre-run calibration is a self-validating step that eliminates instrumental mass drift, ensuring the exact mass measurement is solely reflective of the molecule rather than environmental fluctuations.
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Ionization Parameters: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.
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Causality: 3.5 kV provides optimal droplet fission for small polar molecules without inducing premature in-source fragmentation of the benzyloxy ether bond.
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Data Acquisition & Processing: Acquire spectra in the m/z 50–500 range. Extract the ion chromatogram for the theoretical m/z 194.1176.
Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
Protocol 2: Structural Verification via 1H and 13C NMR
Objective: Confirm the regiochemistry of the benzyloxy and amine groups on the THF ring.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide ( DMSO-d6 ).
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Causality: The hydrochloride salt is highly polar; DMSO-d6 ensures complete dissolution without exchanging the amine protons too rapidly, a phenomenon that frequently obscures signals when using D2O .
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Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 298 K.
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Spectral Assignment:
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Benzyloxy Group: Identify the multiplet at δ 7.25–7.40 ppm (5H, aromatic) and the distinct singlet/doublet around δ 4.50 ppm (2H, −O−CH2−Ph ).
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THF Ring: The anomeric/ring protons will appear between δ 3.50 and 4.20 ppm. The proton adjacent to the amine (C3) will exhibit a characteristic downfield shift due to the electron-withdrawing nature of the protonated amine salt ()[4].
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Quality Control & Trustworthiness
A robust quality control framework requires that no single analytical method is trusted in isolation. While the exact mass confirms the formula C11H15NO2 , it cannot differentiate between structural isomers (e.g., if the benzyloxy group migrated to the C2 position). Therefore, the self-validating system dictates that HRMS must always be paired with 2D NMR (such as COSY or HSQC) to confirm that the amine and benzyloxy groups are strictly localized at the C3 and C4 positions, respectively.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 22831525, (S)-(+)-MDMA Hydrochloride" PubChem.[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 1615, 3,4-Methylenedioxymethamphetamine" PubChem.[Link]
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The Journal of Organic Chemistry. "Stereocontrolled Debenzylative Cycloetherification Reaction as a Route to Enantiopure C-Furanosides with Amino Substituents in the Side Chain" ACS Publications.[Link]
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National Institutes of Health. "Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions" PMC.[Link]
Sources
- 1. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(+)-MDMA Hydrochloride | C11H16ClNO2 | CID 22831525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
